N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide
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Overview
Description
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide is a compound that features a unique combination of an oxazole ring and a thiophene ring The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while the thiophene ring is a sulfur-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the thiophene ring. One common method for synthesizing oxazole rings is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic rings.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed studies, including molecular docking and in vitro assays .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide include other oxazole and thiophene derivatives, such as:
Isoxazole derivatives: These compounds also contain a five-membered ring with one oxygen and one nitrogen atom but differ in the position of the nitrogen atom.
Thiophene derivatives: Compounds with various substituents on the thiophene ring, which can alter their electronic and chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of an oxazole ring and a thiophene ring, which may confer distinct electronic properties and reactivity. This makes it a valuable compound for exploring new chemical space and developing novel applications.
Properties
Molecular Formula |
C15H12N2O2S |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H12N2O2S/c1-10-4-6-11(7-5-10)12-9-14(19-17-12)16-15(18)13-3-2-8-20-13/h2-9H,1H3,(H,16,18) |
InChI Key |
GXDANWOODPSVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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